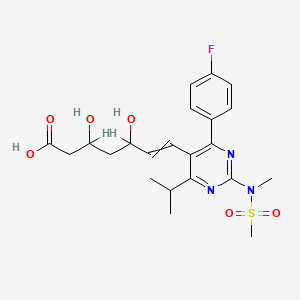

(3S,5R)-Rosuvastatin

Description

Structure

3D Structure

Properties

Key on ui mechanism of action |

Crestor is a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a precursor of cholesterol. In vivo studies in animals, and in vitro studies in cultured animal and human cells have shown rosuvastatin to have a high uptake into, and selectivity for, action in the liver, the target organ for cholesterol lowering. In in vivo and in vitro studies, rosuvastatin produces its lipid-modifying effects in two ways. First, it increases the number of hepatic LDL receptors on the cell-surface to enhance uptake and catabolism of LDL. Second, rosuvastatin inhibits hepatic synthesis of VLDL, which reduces the total number of VLDL and LDL particles. |

|---|---|

CAS No. |

1242184-42-4 |

Molecular Formula |

C22H28FN3O6S |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m0/s1 |

InChI Key |

BPRHUIZQVSMCRT-RJCHQFKYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Pictograms |

Health Hazard |

shelf_life |

Stable under recommended storage conditions. /Rosuvastatin calcium/ |

solubility |

In water, 17.96 mg/L at 25 °C (est) |

vapor_pressure |

5.27X10-19 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

Enantioselective Synthesis of (3S,5R)-Rosuvastatin: An In-depth Technical Guide

Rosuvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its chemical structure, (E)-7---INVALID-LINK---3,5-dihydroxyhept-6-enoic acid, features two crucial stereocenters at the C3 and C5 positions of the heptenoic acid side chain, which are critical for its biological activity.[2] The therapeutically active form is the (3R,5S)-diastereomer.[3] Consequently, the development of efficient and highly stereoselective synthetic methods to access the (3S,5R)-enantiomer of the dihydroxyheptenoate side chain is of paramount importance for the pharmaceutical industry.

This technical guide provides a comprehensive overview of the core enantioselective synthesis methods for (3S,5R)-Rosuvastatin, intended for researchers, scientists, and drug development professionals. It details various synthetic strategies, presents quantitative data in comparative tables, provides experimental protocols for key reactions, and visualizes synthetic pathways and workflows using Graphviz diagrams.

Key Synthetic Strategies

The synthesis of Rosuvastatin can be broadly divided into the construction of the pyrimidine core and the chiral dihydroxyheptenoate side chain, followed by their coupling. The primary challenge lies in the stereocontrolled synthesis of the side chain. The most common strategies to achieve this include:

-

Asymmetric Aldol Condensation: This approach builds the carbon skeleton of the side chain while simultaneously setting the stereocenters.

-

Diastereoselective Reduction: This method involves the reduction of a chiral β-hydroxy ketone precursor, where the existing stereocenter directs the formation of the second.

-

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to construct the side chain.

-

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to key chiral intermediates.

-

Asymmetric Allylation and Epoxidation: These methods introduce the stereocenters in a stepwise and controlled manner.

A common final step in many syntheses is the Wittig-type olefination to couple the chiral side chain with the pyrimidine core.[4][5][6][7][8][9]

Asymmetric Aldol Condensation Approach

A highly efficient method for the synthesis of Rosuvastatin involves a stereoselective titanium-catalyzed aldol condensation. This is followed by a syn-selective Narasaka–Prasad borane-ketone reduction to establish the desired 1,3-syn-diol stereochemistry.[5]

Experimental Protocol: Ti-catalyzed Aldol Condensation and Narasaka-Prasad Reduction

Step 1: Aldol Condensation

-

To a solution of the α,β-unsaturated aldehyde precursor containing the Rosuvastatin heterocyclic core in a suitable solvent (e.g., dichloromethane), add a titanium-based Lewis acid catalyst (e.g., Ti(O-i-Pr)4–Schiff base complex).[5]

-

Cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Slowly add diketene to the reaction mixture.

-

Stir the reaction at low temperature until completion, monitored by TLC.

-

Quench the reaction with a suitable reagent and perform an aqueous work-up.

-

Purify the resulting aldol product by column chromatography.

Step 2: Narasaka-Prasad Reduction

-

Dissolve the aldol product in a mixture of anhydrous THF and methanol.

-

Cool the solution to -78 °C.

-

Add diethylmethoxyborane (Et2BOMe) dropwise.

-

After stirring for a short period, add sodium borohydride (NaBH4) portion-wise.[10]

-

Allow the reaction to proceed at -78 °C for several hours.[10]

-

Quench the reaction by adding acetic acid, followed by acetone.[10]

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the resulting diol by column chromatography.

Quantitative Data

| Step | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Reference |

| Aldol Condensation & Reduction | Rosuvastatin Calcium | 80 | >99:1 | >99 | [5] |

Synthetic Workflow

Caption: Asymmetric aldol condensation and reduction workflow.

Chemoenzymatic Synthesis

The use of enzymes in organic synthesis provides a powerful tool for achieving high enantioselectivity under mild reaction conditions. For Rosuvastatin, both aldolases and ketoreductases have been employed to synthesize key chiral intermediates for the side chain.[11]

Deoxyribose-5-phosphate Aldolase (DERA) Catalyzed Synthesis

A one-pot tandem aldol reaction catalyzed by DERA can form a 6-carbon intermediate with two stereogenic centers from simple 2-carbon starting materials.[12] This process has been optimized for large-scale production, significantly improving volumetric productivity.[12]

Ketoreductase (KRED) Catalyzed Reduction

A highly stereoselective reduction of a ketoester precursor can be achieved using a ketoreductase (KRED). This biocatalytic process can be performed at a pilot-plant scale without the need for exogenous cofactors like NADP+, leading to an enantiomerically pure β-hydroxyester.[7]

Experimental Protocol: KRED-catalyzed Reduction of a Ketoester

-

Prepare a buffered aqueous solution containing the ketoester substrate.

-

Add the ketoreductase (KRED) enzyme to the solution.

-

If necessary, add a cofactor regeneration system (though some optimized processes may not require it).[7]

-

Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) and pH.

-

Monitor the reaction progress by HPLC until the starting material is consumed.

-

Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting hydroxyester by column chromatography if necessary.

Quantitative Data

| Enzyme | Substrate | Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference |

| DERA | 2-carbon starting materials | 6-carbon diol intermediate | - | 96.6 | >99.9 | [12] |

| KRED-06 | Ketoester 1a | tert-butyl (R)-3-hydroxyl-5-hexenoate | 96.2 | - | >99.9 | [7] |

Synthetic Pathway

Caption: Chemoenzymatic synthesis of the statin side chain.

Chiral Pool and Other Asymmetric Approaches

Synthesis from (S)-Epichlorohydrin

A stereocontrolled synthesis can start from commercially available (S)-epichlorohydrin. A key step in this route is a regio- and diastereoselective ICl-induced intramolecular iodo-cyclization of a homoallylic tert-butyl carbonate to establish the syn-1,3-diol moiety of the side chain.[13]

Keck Asymmetric Allylation and VO(acac)2-catalyzed Epoxidation

Another strategy involves the Keck enantioselective allylation of chloroacetaldehyde with allyltributylstannane to install the 5R-stereocenter. Subsequently, a VO(acac)2-catalyzed syn-diastereoselective epoxidation of the resulting (S)-1-chloropent-4-en-2-ol sets the requisite 3R-chirality.[14][15]

Experimental Protocol: Keck Asymmetric Allylation

-

In a flame-dried flask under an inert atmosphere, dissolve (S)-BINOL and Ti(O-i-Pr)4 in an anhydrous solvent like dichloromethane.

-

Stir the mixture at room temperature for a specified time to form the chiral catalyst.

-

Cool the reaction mixture to a low temperature (e.g., -20 °C).

-

Add chloroacetaldehyde, followed by the dropwise addition of allyltributylstannane.

-

Stir the reaction at low temperature for several hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NaHCO3.

-

Allow the mixture to warm to room temperature and stir until a white precipitate forms.

-

Filter the mixture through Celite, and perform an aqueous work-up on the filtrate.

-

Purify the resulting homoallylic alcohol by flash column chromatography.

Quantitative Data for Key Asymmetric Steps

| Method | Key Step | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Keck Allylation | Asymmetric allylation of chloroacetaldehyde | - | - | [14][15] |

| VO(acac)2 Epoxidation | syn-diastereoselective epoxidation | - | - | [14][15] |

| ICl Cyclization | Intramolecular iodo-cyclization | - | - | [13] |

Logical Relationship of Synthetic Approaches

Caption: Overview of Rosuvastatin synthesis strategies.

Conclusion

The enantioselective synthesis of this compound has been achieved through a variety of sophisticated chemical and biochemical strategies. Early methods relied on chiral pool approaches and diastereoselective reductions. More recent developments have focused on highly efficient asymmetric catalytic methods, including aldol condensations and allylation reactions, as well as chemoenzymatic processes that offer high selectivity, mild reaction conditions, and improved sustainability. The choice of a particular synthetic route in an industrial setting will depend on factors such as cost-effectiveness, scalability, and environmental impact. The continued innovation in asymmetric synthesis will undoubtedly lead to even more efficient and elegant solutions for the production of this vital pharmaceutical agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. waters.com [waters.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]

- 9. US20090124803A1 - Process for preparation of rosuvastatin - Google Patents [patents.google.com]

- 10. US20120149905A1 - Process for the manufacture of rosuvastatin calcium using crystalline rosuvastatin ethyl ester - Google Patents [patents.google.com]

- 11. US8148324B2 - Chemoenzymatic methods for the synthesis of statins and statin intermediates - Google Patents [patents.google.com]

- 12. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Mechanism of (3S,5R)-Rosuvastatin on HMG-CoA Reductase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction between (3S,5R)-Rosuvastatin and its target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The document details the binding kinetics, thermodynamics, structural interactions, and the downstream effects on cellular signaling pathways.

Introduction

Rosuvastatin is a potent synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its primary therapeutic action is the reduction of low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), and triglycerides (TG), alongside an increase in high-density lipoprotein cholesterol (HDL-C).[3][4] Rosuvastatin's high efficacy is attributed to its unique molecular structure, which facilitates a high affinity for the active site of HMG-CoA reductase and a greater number of binding interactions compared to some other statins.[5][6] This guide delves into the specific molecular interactions that define its potent inhibitory activity.

Binding Kinetics and Affinity

The inhibition of HMG-CoA reductase by Rosuvastatin is a reversible process characterized by a two-step mechanism.[1][7] Initially, Rosuvastatin binds to the enzyme to form an initial complex (E.I), which then undergoes a slow conformational change to a more tightly bound complex (E.I*).[1] This results in a time-dependent increase in inhibitory potency.

The inhibition kinetics of Rosuvastatin are competitive with respect to the substrate, HMG-CoA, and non-competitive with respect to the cofactor, NADPH.[1][8] This indicates that Rosuvastatin and HMG-CoA compete for the same binding site on the enzyme, while NADPH can bind to the enzyme-inhibitor complex.

Table 1: Quantitative Kinetic and Affinity Data for Rosuvastatin

| Parameter | Value | Description |

| Ki (Initial Inhibition Constant) | ~1 nM | Represents the inhibition constant for the initial enzyme-inhibitor complex (E.I).[1][7] |

| Ki* (Steady-State Inhibition Constant) | ~0.1 nM | Represents the tighter association in the second enzyme-inhibitor complex (E.I*).[1][7] |

| t1/2 to reach steady state | 33-360 s | The time required for the slow transition from the initial to the tighter binding complex.[1][7] |

| IC50 | 11 nM | The half-maximal inhibitory concentration.[9] |

| pIC50 (calculated) | 8.43 | The negative logarithm of the IC50 value, used in QSAR modeling.[10][11] |

Thermodynamics of Binding

The binding of Rosuvastatin to HMG-CoA reductase is a thermodynamically favorable process. Isothermal titration calorimetry (ITC) has been employed to dissect the enthalpic and entropic contributions to the binding affinity.

At 37°C, the binding is characterized by a significant favorable enthalpy change and a minor unfavorable entropy change.[1][8] This suggests that hydrogen bonds and van der Waals interactions are the primary driving forces for the binding of Rosuvastatin. Notably, among several statins, the enthalpy change for Rosuvastatin contributes the most significantly to the total binding energy, accounting for 76% at 25°C.[12][13]

Table 2: Thermodynamic Parameters for Rosuvastatin Binding to HMG-CoA Reductase at 37°C

| Parameter | Value | Description |

| ΔH° (Enthalpy Change) | -69.0 kJ/mol (-16.5 kcal/mol) | A large favorable enthalpy change indicating strong, energetically favorable interactions.[1][8] |

| TΔS° (Entropy Change) | -9.6 kJ/mol (-2.3 kcal/mol) | A small entropic penalty, suggesting some loss of conformational freedom upon binding.[1][8] |

Structural Basis of Interaction

The high-affinity binding of Rosuvastatin to HMG-CoA reductase is dictated by a series of specific molecular interactions within the enzyme's active site. X-ray crystallography studies of the human HMG-CoA reductase catalytic domain in complex with Rosuvastatin (PDB ID: 1HWL) have elucidated these interactions at an atomic level.[14]

Rosuvastatin's structure allows it to form a greater number of binding interactions with the enzyme compared to some other statins.[5] Key interactions include:

-

Polar Interactions: The HMG-like moiety of Rosuvastatin forms polar interactions with residues in the "cis loop" of the enzyme, including Ser 684, Asp 690, Lys 691, and Lys 692.[15]

-

Hydrogen Bonds: The O5-hydroxyl group of Rosuvastatin's dihydroxyheptenoic acid side chain forms hydrogen bonds with Glu 559 and Asp 767.[15]

-

Van der Waals Interactions: The hydrophobic fluorophenyl and pyrimidine rings of Rosuvastatin engage in van der Waals interactions with hydrophobic residues such as Leu 562, Val 683, Leu 853, Ala 856, and Leu 857.[15]

-

Salt Bridges: The sulfonamide group of Rosuvastatin forms a unique salt bridge with Arg 590, an interaction not observed with other statins.

These extensive interactions explain the high binding affinity and potency of Rosuvastatin.

Downstream Signaling Pathways

The inhibition of HMG-CoA reductase by Rosuvastatin has significant consequences beyond the reduction of cholesterol synthesis. By blocking the production of mevalonate, Rosuvastatin also depletes the downstream isoprenoid intermediates, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[16][17] These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins, including those of the Ras and Rho families.[16][17]

The inhibition of Ras and Rho signaling pathways leads to a variety of "pleiotropic" effects, which are independent of cholesterol lowering. These effects include modulation of inflammation, cell proliferation, and cytoskeletal dynamics.[17][18] For instance, inhibition of the Rho-signaling pathway can activate PPARα, leading to an increase in HDL apolipoprotein A-I.[19]

References

- 1. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rosuva | 10 mg | Tablet | রসুভা ১০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacodynamic effects and pharmacokinetics of a new HMG-CoA reductase inhibitor, rosuvastatin, after morning or evening administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the pharmacologic and pharmacokinetic aspects of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. proteopedia.org [proteopedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Pharmacological Effects of Rosuvastatin Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Marketed as the calcium salt of the (3R,5S) enantiomer, rosuvastatin is widely prescribed for the treatment of hypercholesterolemia.[1][2] The rosuvastatin molecule possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S).[3] While only the (3R,5S) isomer is used clinically, understanding the pharmacological profiles of all four isomers is crucial for a comprehensive grasp of its structure-activity relationship, potential off-target effects, and overall safety profile. This technical guide provides a detailed examination of the stereospecific pharmacological effects of rosuvastatin isomers, focusing on their differential on-target and off-target activities.

Stereospecific Inhibition of HMG-CoA Reductase

The primary therapeutic effect of rosuvastatin stems from its inhibition of HMG-CoA reductase. This interaction is highly stereospecific.

Quantitative Data on HMG-CoA Reductase Inhibition

| Isomer Configuration | Target | IC50 (nM) | Ki (nM) | Source |

| (3R,5S)-Rosuvastatin | HMG-CoA Reductase | 5.4 - 11 | ~0.1 (steady-state) | [4] |

| (3R,5R)-Rosuvastatin | HMG-CoA Reductase | 11 (unverified) | Not Available | [5] |

| (3S,5R)-Rosuvastatin | HMG-CoA Reductase | 11 (unverified) | Not Available | [6] |

| (3S,5S)-Rosuvastatin | HMG-CoA Reductase | Not Available | Not Available | |

| Note: The IC50 values for the (3R,5R) and (3S,5R) isomers are from chemical supplier databases and have not been independently verified in recent peer-reviewed literature. A patent for non-cholesterol-lowering uses of these isomers suggests they are inactive against HMG-CoA reductase. |

Experimental Protocol: HMG-CoA Reductase Activity Assay

A common method to determine the inhibitory activity of rosuvastatin isomers on HMG-CoA reductase is a spectrophotometric assay that measures the rate of NADPH oxidation.

Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that consumes NADPH. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time to determine enzyme activity.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Rosuvastatin isomer solutions of varying concentrations

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare reaction mixtures containing assay buffer, NADPH, and the desired concentration of a rosuvastatin isomer. Include a control reaction without any inhibitor.

-

Enzyme Addition: Add the HMG-CoA reductase enzyme solution to each well.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and record the absorbance at 340 nm at regular intervals for a defined period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The percent inhibition for each isomer concentration is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Stereospecific Off-Target Effects: PXR Activation and CYP Induction

Beyond their intended target, rosuvastatin isomers exhibit stereospecific interactions with nuclear receptors, notably the Pregnane X Receptor (PXR), which regulates the expression of drug-metabolizing enzymes.

Differential Activation of PXR and Induction of Cytochrome P450 Enzymes

Research has shown that the optical isomers of rosuvastatin have distinct effects on the activation of PXR and the subsequent induction of cytochrome P450 (CYP) enzymes in human hepatocytes. Notably, the clinically used (3R,5S)-rosuvastatin is the primary isomer responsible for the induction of CYP2A6, CYP2B6, and CYP3A4.[3] The (3S,5S)-rosuvastatin isomer has been shown to dose-dependently increase the activity of the Aryl Hydrocarbon Receptor (AhR), though with very low efficacy.[3]

| Isomer Configuration | Receptor/Enzyme | Effect | Potency/Efficacy | Source |

| (3R,5S)-Rosuvastatin | PXR | Activation | Active | [3] |

| CYP2A6, CYP2B6, CYP3A4 | Induction | Inducer | [3] | |

| (3R,5R)-Rosuvastatin | PXR | Activation | U-shaped curve in combination with rifampicin | [3] |

| This compound | PXR | Activation | No influence on rifampicin-inducible activity | [3] |

| (3S,5S)-Rosuvastatin | PXR | Activation | U-shaped curve in combination with rifampicin | [3] |

| AhR | Activation | EC50 = 17.5 ± 0.4 μM (low efficacy) | [3] |

Experimental Protocol: PXR Activation Reporter Gene Assay

The activation of PXR by rosuvastatin isomers can be quantified using a luciferase reporter gene assay in a suitable cell line, such as the human colon adenocarcinoma cell line LS180.

Principle: Cells are transiently transfected with a plasmid containing a PXR-responsive promoter (e.g., from the CYP3A4 gene) linked to a luciferase reporter gene. Activation of PXR by a ligand (e.g., a rosuvastatin isomer) drives the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

LS180 human colon adenocarcinoma cells

-

Cell culture medium and reagents

-

p3A4-luc reporter plasmid (or similar PXR-responsive construct)

-

Transfection reagent

-

Rosuvastatin isomer solutions

-

Rifampicin (positive control for PXR activation)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture LS180 cells and transiently transfect them with the p3A4-luc reporter plasmid using a suitable transfection reagent.

-

Cell Treatment: After an appropriate incubation period post-transfection, treat the cells with various concentrations of the rosuvastatin isomers, a positive control (rifampicin), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a defined period (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.

Stereospecific Pharmacokinetics

The pharmacokinetic profile of rosuvastatin is well-characterized for the clinically used (3R,5S) isomer. However, there is a notable absence of publicly available, detailed pharmacokinetic data for the other three stereoisomers.

Pharmacokinetic Parameters of (3R,5S)-Rosuvastatin

| Parameter | Value | Source |

| Time to Peak Plasma Concentration (Tmax) | 3 - 5 hours | [7] |

| Absolute Bioavailability | ~20% | [7] |

| Plasma Protein Binding | ~88% | [7] |

| Metabolism | Minimal (~10%), primarily by CYP2C9 to N-desmethyl rosuvastatin | [7][8] |

| Elimination Half-life (t1/2) | ~19 hours | [7] |

| Primary Route of Excretion | Feces (~90% as unchanged drug) | [8] |

Experimental Protocol: Chiral Separation and Analysis of Rosuvastatin Isomers

To study the pharmacokinetics of individual isomers, a robust stereoselective analytical method is required. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the standard approach.

Principle: The different spatial arrangements of the enantiomers and diastereomers of rosuvastatin lead to differential interactions with a chiral stationary phase, allowing for their separation.

Materials:

-

HPLC system with a UV or mass spectrometry detector

-

Chiral stationary phase column (e.g., cellulose-based, such as Chiralpak IB)

-

Mobile phase (e.g., a mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid)

-

Rosuvastatin isomer standards

-

Biological samples (e.g., plasma) for analysis

Procedure:

-

Sample Preparation: Extract rosuvastatin and its isomers from the biological matrix (e.g., plasma) using liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: Inject the extracted sample onto the chiral HPLC column. Elute the isomers using an optimized mobile phase in an isocratic or gradient mode.

-

Detection: Detect the separated isomers using a UV detector at an appropriate wavelength (e.g., 243 nm) or a mass spectrometer for higher sensitivity and specificity.

-

Quantification: Generate a calibration curve using known concentrations of the individual isomer standards to quantify the amount of each isomer in the sample.

Summary and Conclusion

The pharmacological effects of rosuvastatin are highly dependent on its stereochemistry. The clinically utilized (3R,5S) enantiomer is a potent inhibitor of HMG-CoA reductase, the primary mechanism for its cholesterol-lowering effects. There is conflicting information regarding the HMG-CoA reductase inhibitory activity of the other stereoisomers, with some sources suggesting they are inactive, while others report similar IC50 values to the clinical isomer. This represents a critical area where further public data is needed.

In contrast to the on-target effects, the off-target activities of rosuvastatin isomers, particularly the activation of PXR and subsequent induction of CYP enzymes, are stereospecific. The (3R,5S) isomer is the main contributor to this effect.

A significant gap exists in the publicly available literature regarding the in vivo pharmacokinetics and pharmacodynamics of the (3R,5R), (3S,5R), and (3S,5S) isomers of rosuvastatin. A thorough understanding of the complete stereospecific profile of rosuvastatin is essential for a comprehensive risk-benefit assessment and for the development of future statin therapies. Further research is warranted to definitively characterize the on-target activity and the in vivo disposition of all rosuvastatin stereoisomers.

References

- 1. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rosuvastatin: a highly efficacious statin for the treatment of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 8. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the X-ray Crystallography Structure of Rosuvastatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the crystallographic structure of Rosuvastatin, a potent HMG-CoA reductase inhibitor. While the specific X-ray crystallography data for the (3S,5R)-Rosuvastatin isomer is not publicly available, this document presents comprehensive data for the therapeutically active (3R,5S)-Rosuvastatin calcium salt as a reference. This guide includes detailed experimental protocols for crystallization and X-ray diffraction, a summary of crystallographic data in tabular format, and visualizations of key signaling pathways associated with Rosuvastatin's mechanism of action and pleiotropic effects.

Introduction to Rosuvastatin and its Stereoisomers

Rosuvastatin is a synthetic statin that plays a crucial role in the management of hypercholesterolemia by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The clinically utilized and biologically active form is the (3R,5S)-enantiomer. The (3S,5R)-isomer is the enantiomer of the active drug and is typically considered a process-related impurity. Understanding the precise three-dimensional structure of these isomers through X-ray crystallography is paramount for drug design, formulation, and ensuring the purity and efficacy of the final pharmaceutical product.

Due to the proprietary nature of drug development data, the full single-crystal X-ray structure of the this compound isomer is not available in the public domain. Therefore, this guide will focus on the well-characterized crystalline structure of the active pharmaceutical ingredient, (3R,5S)-Rosuvastatin calcium salt, to provide a framework for understanding the crystallographic properties of this class of molecules.

Crystallographic Data of (3R,5S)-Rosuvastatin Calcium

The crystal structure of (3R,5S)-Rosuvastatin is most commonly studied as its calcium salt. Various crystalline forms (polymorphs) of (3R,5S)-Rosuvastatin calcium have been identified, each with distinct physicochemical properties. Below is a summary of representative Powder X-ray Diffraction (PXRD) data for a crystalline form of (3R,5S)-Rosuvastatin calcium.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity |

| 4.7 | 18.79 | Strong |

| 6.9 | 12.80 | Weak |

| 11.1 | 7.96 | Weak |

| 15.7 | 5.64 | Medium |

| 19.4 | 4.57 | Strong |

| 20.9 | 4.25 | Medium |

| 22.3 | 3.98 | Strong |

| 24.3 | 3.66 | Medium |

Note: This data is representative of one of the crystalline forms of (3R,5S)-Rosuvastatin calcium and is based on publicly available patent literature. The exact peak positions and intensities may vary slightly between different polymorphs and experimental conditions.

Experimental Protocols

Crystallization of (3R,5S)-Rosuvastatin Calcium

The following is a generalized protocol for the crystallization of (3R,5S)-Rosuvastatin calcium, based on common techniques described in the literature.

Objective: To obtain single crystals of (3R,5S)-Rosuvastatin calcium suitable for X-ray diffraction analysis.

Materials:

-

Amorphous (3R,5S)-Rosuvastatin calcium

-

Deionized water

-

Organic solvents (e.g., ethanol, isopropanol, acetonitrile)

-

Crystallization vials

-

Magnetic stirrer and stir bars

-

Filtration apparatus

Methodology:

-

Solvent Selection: A solvent or a mixture of solvents in which Rosuvastatin calcium has moderate solubility is chosen. A common method involves dissolving the compound in a good solvent and then adding an anti-solvent to induce crystallization.

-

Slurry Method:

-

Amorphous Rosuvastatin calcium is suspended in deionized water (e.g., 10 volumes).

-

The slurry is stirred at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to allow for the conversion from the amorphous to a crystalline state.

-

The resulting crystalline solid is isolated by filtration, washed with a small amount of cold deionized water, and dried under vacuum.

-

-

Solvent Evaporation Method:

-

Rosuvastatin calcium is dissolved in a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature to achieve saturation.

-

The solution is filtered to remove any insoluble impurities.

-

The clear solution is allowed to cool slowly to room temperature, and the solvent is left to evaporate slowly over several days.

-

The resulting crystals are harvested, washed with a minimal amount of the crystallization solvent, and dried.

-

Below is a workflow diagram for a typical crystallization process.

X-ray Diffraction Analysis

The following is a generalized protocol for the X-ray diffraction analysis of Rosuvastatin calcium crystals.

Objective: To determine the crystal structure and obtain crystallographic data of (3R,5S)-Rosuvastatin calcium.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

Methodology:

-

Crystal Mounting: A suitable single crystal of Rosuvastatin calcium is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in the X-ray beam of the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

-

Data Processing:

-

The collected diffraction data is indexed, integrated, and scaled using appropriate software to obtain a set of structure factors.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

-

-

Validation: The final refined structure is validated to ensure its quality and accuracy.

Signaling Pathways of Rosuvastatin

Rosuvastatin's primary pharmacological effect is the inhibition of cholesterol synthesis. However, it also exhibits pleiotropic effects that involve other signaling pathways, contributing to its cardiovascular benefits.

HMG-CoA Reductase Inhibition Pathway

This is the primary mechanism of action for all statins, including Rosuvastatin.

Inflammatory Signaling Pathways

Rosuvastatin has been shown to modulate inflammatory responses, which is a key aspect of its pleiotropic effects. Two such pathways are the HMGB1/NF-κB and the TNFα-mediated Rho kinase pathways.

A Deep Dive into the Binding Affinity of (3S,5R)-Rosuvastatin to HMG-CoA Reductase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of (3S,5R)-Rosuvastatin to its pharmacological target, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of this key enzyme in the cholesterol biosynthesis pathway.[1][2] Understanding the precise molecular interactions and the thermodynamics of this binding is crucial for the development of novel and more effective lipid-lowering therapies.

Quantitative Analysis of Binding Affinity

The interaction between Rosuvastatin and HMG-CoA reductase has been extensively characterized using various biophysical and biochemical techniques. The data consistently demonstrates a high-affinity binding, positioning Rosuvastatin as one of the most potent statins.[3][4] The binding is reversible and competitive with respect to the natural substrate, HMG-CoA.[5][6]

A summary of the key quantitative parameters defining the binding affinity is presented in the table below.

| Parameter | Value | Method | Comments | Reference(s) |

| IC50 | 5.4 nM | Enzyme Inhibition Assay | Concentration of Rosuvastatin required to inhibit 50% of HMG-CoA reductase activity. | [3] |

| 11 nM | Enzyme Inhibition Assay | - | [7][8] | |

| Ki | ~0.1 nM (steady-state) | Enzyme Kinetics | Represents the dissociation constant of the enzyme-inhibitor complex under steady-state conditions. | [6][9] |

| ~1 nM (initial) | Enzyme Kinetics | Represents the initial, rapid binding event. | [6][9] | |

| Kd | 17 nM | Isothermal Titration Calorimetry (ITC) | The dissociation constant, a measure of binding affinity. | [10] |

| ΔH° (Binding Enthalpy) | -69.0 kJ/mol (-16.5 kcal/mol) | Enzyme Kinetics | Indicates a large, favorable enthalpy change upon binding at 37°C. | [6][11] |

| -TΔS° (Binding Entropy) | -9.6 kJ/mol (-2.3 kcal/mol) | Enzyme Kinetics | Shows a small entropic penalty to binding at 37°C. | [6][11] |

The thermodynamic data reveals that the binding of Rosuvastatin to HMG-CoA reductase is predominantly enthalpy-driven.[1][12] This suggests that the strong affinity is a result of favorable hydrogen bonding and van der Waals interactions between the drug molecule and the active site of the enzyme.[13][14] Specifically, the dihydroxy acid portion of Rosuvastatin mimics the structure of the mevalonate intermediate, while its more complex hydrophobic moiety engages in additional interactions within the active site, contributing to its high potency.[14][15]

Experimental Protocols

The determination of the binding parameters listed above relies on well-established experimental methodologies. Below are detailed protocols for the key experiments cited.

HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This assay is the foundational method for determining the inhibitory potency (IC50) of compounds like Rosuvastatin. It measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[11][16]

Materials:

-

Purified, recombinant catalytic domain of human HMG-CoA reductase

-

This compound

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.2), 500 mM KCl, 1 mM EDTA, 1 mg/ml BSA[10]

-

96-well UV-transparent microplates

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Rosuvastatin in a suitable solvent (e.g., DMSO) and create a serial dilution to cover a range of concentrations (e.g., 0.1 nM to 1 µM).

-

Prepare stock solutions of HMG-CoA and NADPH in the assay buffer.

-

-

Assay Setup:

-

In each well of the microplate, add a fixed amount of the HMG-CoA reductase enzyme solution.

-

Add varying concentrations of the Rosuvastatin dilutions to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes) to allow for binding to reach equilibrium.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot for each concentration of Rosuvastatin.

-

Plot the percentage of inhibition against the logarithm of the Rosuvastatin concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), binding enthalpy (ΔH°), and stoichiometry of the interaction. It measures the heat released or absorbed during the binding event.

Materials:

-

Purified, recombinant catalytic domain of human HMG-CoA reductase

-

This compound

-

ITC Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM TCEP, 1 mM NADPH, 2% DMSO[17]

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze both the HMG-CoA reductase and Rosuvastatin into the same ITC buffer to minimize buffer mismatch effects.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Load the HMG-CoA reductase solution into the sample cell of the calorimeter.

-

Load the Rosuvastatin solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the Rosuvastatin solution into the HMG-CoA reductase solution.

-

Record the heat change that occurs after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Rosuvastatin to HMG-CoA reductase.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH°, and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy (ΔS°) of binding can then be calculated using the equation: ΔG° = -RTln(1/Kd) = ΔH° - TΔS°.

-

Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway and the experimental workflow described in this guide.

Caption: HMG-CoA Reductase Signaling Pathway and Rosuvastatin's Mechanism of Action.

Caption: Experimental Workflow for Determining Binding Affinity.

Conclusion

This compound exhibits a high-affinity, enthalpically driven binding to HMG-CoA reductase. This potent and selective inhibition is the cornerstone of its clinical efficacy in lowering LDL cholesterol. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiovascular medicine and drug discovery. The continued exploration of the molecular intricacies of statin-enzyme interactions will undoubtedly pave the way for the design of next-generation therapies with improved efficacy and safety profiles.

References

- 1. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 6. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [PDF] Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin. | Semantic Scholar [semanticscholar.org]

- 10. rosuvastatin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Rosuvastatin - Proteopedia, life in 3D [proteopedia.org]

- 15. DSpace [helda.helsinki.fi]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

In Vitro Metabolic Profiling of the (3S,5R)-Rosuvastatin Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of dyslipidemia.[1] As a synthetic statin, its molecular structure contains two chiral centers, resulting in four possible stereoisomers. The clinically utilized and biologically active form is the (3R,5S)-enantiomer.[2] The (3S,5R)-enantiomer is typically considered a process-related impurity. Understanding the metabolic fate of all stereoisomers is crucial for a comprehensive safety and efficacy profile of the drug substance.

This technical guide provides an in-depth overview of the in vitro metabolic profiling of rosuvastatin, with a specific focus on the (3S,5R)-enantiomer where data is available. It is important to note that the majority of published research focuses on the active (3R,5S)-enantiomer. Therefore, this guide synthesizes the established metabolic pathways of rosuvastatin and presents methodologies that can be applied to the study of any of its stereoisomers, including the (3S,5R) form.

Metabolic Pathways and Metabolites

Rosuvastatin undergoes limited metabolism in humans, with approximately 90% of the dose excreted unchanged.[3] The primary metabolic pathway is N-desmethylation, mediated predominantly by the cytochrome P450 isoenzyme CYP2C9, with a minor contribution from CYP2C19.[3][4] This process leads to the formation of N-desmethyl rosuvastatin, which exhibits significantly lower pharmacological activity compared to the parent compound.[3] Other identified metabolites include rosuvastatin-5S-lactone and rosuvastatin acyl glucuronide.[4][5] The parent compound, however, accounts for over 90% of the circulating HMG-CoA reductase inhibitory activity.[3]

Metabolic Pathway of Rosuvastatin

Quantitative Metabolic Data

The following table summarizes the known metabolites of rosuvastatin. It is important to reiterate that this data is primarily derived from studies on the active (3R,5S)-enantiomer.

| Metabolite | Formation Pathway | Key Enzymes Involved | Pharmacological Activity (relative to parent) |

| N-desmethyl rosuvastatin | N-desmethylation | CYP2C9, CYP2C19 | Approximately one-sixth to one-half[3] |

| Rosuvastatin-5S-lactone | Lactonization | Non-enzymatic/Enzymatic | Clinically inactive[6] |

| Rosuvastatin acyl glucuronide | Glucuronidation | UGT1A1, UGT1A3 | Not fully characterized |

Experimental Protocols for In Vitro Metabolic Profiling

Detailed below are generalized experimental protocols for the in vitro metabolic profiling of a rosuvastatin enantiomer. These methodologies can be adapted for the specific investigation of the (3S,5R)-enantiomer.

Metabolic Stability in Human Liver Microsomes (HLM)

-

Objective: To determine the rate of metabolism of the this compound enantiomer in HLM.

-

Materials: this compound, pooled human liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer, and a positive control compound with known metabolic stability.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound solution. Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Metabolite Identification in HLM

-

Objective: To identify the major metabolites of the this compound enantiomer formed in HLM.

-

Procedure:

-

Follow the incubation procedure as described for metabolic stability, but with a higher concentration of the this compound and a longer incubation time to allow for sufficient metabolite formation.

-

After quenching the reaction and centrifuging, analyze the supernatant using high-resolution LC-MS/MS.

-

-

Data Analysis: Compare the mass spectra of the samples with a control (without NADPH) to identify potential metabolites. Use metabolic software to predict and confirm the structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Reaction Phenotyping with Recombinant CYP Enzymes

-

Objective: To identify the specific CYP isoenzymes responsible for the metabolism of the this compound enantiomer.

-

Materials: this compound, a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), NADPH regenerating system, and appropriate buffers.

-

Procedure:

-

Incubate the this compound enantiomer with each individual recombinant CYP enzyme in the presence of the NADPH regenerating system.

-

After a set incubation period, quench the reaction and analyze the samples for the formation of metabolites by LC-MS/MS.

-

-

Data Analysis: The formation of metabolites in the presence of a specific CYP enzyme indicates its involvement in the metabolism of the this compound enantiomer.

Experimental Workflow for In Vitro Metabolism Studies

Conclusion

The in vitro metabolic profiling of rosuvastatin reveals a limited metabolic clearance, primarily driven by CYP2C9-mediated N-desmethylation. While this understanding is based on studies of the active (3R,5R)-enantiomer, the provided methodologies offer a robust framework for the specific investigation of the this compound enantiomer. Such studies are essential to fully characterize the ADME properties of all stereoisomers present in the drug substance, ensuring a complete picture of its pharmacological and toxicological profile. Further research focusing specifically on the metabolism of the (3S,5R)-enantiomer is warranted to fill the current knowledge gap.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physicochemical Properties of Rosuvastatin's Chiral Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The rosuvastatin molecule possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The commercially available drug, Crestor®, is a single enantiomer, the (3R,5S)-isomer, which is responsible for the therapeutic effect. The other stereoisomers are considered impurities and can arise during the synthesis or degradation of the active pharmaceutical ingredient. Understanding the distinct physicochemical properties of these chiral isomers is critical for drug development, quality control, and ensuring the safety and efficacy of the medication. This technical guide provides a comprehensive overview of the key physicochemical characteristics of rosuvastatin's chiral isomers, detailed experimental protocols for their separation and analysis, and an examination of their differential interaction with biological signaling pathways.

Physicochemical Properties

The spatial arrangement of atoms in each stereoisomer influences its physical and chemical properties. A summary of the available quantitative and qualitative data for the chiral isomers of rosuvastatin is presented below.

| Property | (3R,5S)-Rosuvastatin (Active Enantiomer) | (3S,5R)-Rosuvastatin (Enantiomer of active form) | (3R,5R)-Rosuvastatin (Diastereomer) | (3S,5S)-Rosuvastatin (Diastereomer) |

| Melting Point (°C) | Begins to melt at 155°C with no definitive melting point.[1] | No specific data available | 59-61 | No specific data available |

| Optical Rotation | +14.8° (c=1.012 in 50% methanol at 24°C/D)[1] | No specific data available | No specific data available | No specific data available |

| pKa | 4.76[1] | 4.25 (Predicted) | No specific data available | No specific data available |

| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol.[1] | Soluble in Methanol, Water. | Slightly soluble in DMSO, Methanol, and Water. | No specific data available |

| Aqueous Solubility of Rosuvastatin Calcium | Slightly soluble[2] | - | - | - |

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of rosuvastatin's chiral isomers are crucial for quality control. Several HPLC methods have been developed for this purpose.

Method 1: Normal-Phase HPLC

-

Column: CHIRALPAK IB (250 x 4.6mm, 5µm)[3]

-

Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).[3]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 243 nm

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Diluent: Dichloromethane and methanol in a 96:4 (v/v) ratio.

-

Resolution: This method provides good resolution between the (3R,5S) enantiomer and its (3S,5R) counterpart, as well as other related impurities.[3]

Method 2: Reversed-Phase HPLC

-

Column: OD-RH chiral chromatographic column (150 x 4.6mm, 5µm)

-

Mobile Phase: A mixed solvent of acetonitrile and an aqueous phase. The ratio of acetonitrile to the aqueous phase can be varied (e.g., 35:65). The aqueous phase is typically a phosphate buffer with a pH range of 2.5 to 4.0.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 242 nm

-

Column Temperature: 25°C

-

Sample Preparation: An appropriate amount of rosuvastatin calcium is dissolved in a 1:1 mixture of acetonitrile and water to a concentration of about 1 mg/mL.[4]

Signaling Pathways and Differential Activity

Recent studies have revealed that the chiral isomers of rosuvastatin exhibit differential effects on biological signaling pathways, highlighting the importance of stereoselectivity in drug action. One key pathway identified is the activation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in the metabolism and disposition of xenobiotics and endogenous compounds.

A study investigating the transcriptional activity of PXR found that the four optical isomers of rosuvastatin displayed varying potencies in activating this receptor. The half-maximal effective concentration (EC₅₀) for PXR activation for each isomer was determined as follows:

| Stereoisomer | EC₅₀ (µM) for PXR Activation[5] |

| (3S,5S)-Rosuvastatin | 1.2 |

| (3R,5R)-Rosuvastatin | 5.8 |

| (3R,5S)-Rosuvastatin | 11.9 |

| This compound | 15.6 |

These findings demonstrate that the specific three-dimensional structure of each isomer dictates its binding affinity and subsequent biological response at the PXR. The (3S,5S) isomer was found to be the most potent activator of PXR, while the therapeutically active (3R,5S) isomer was significantly less potent. This differential activation of PXR can have implications for drug-drug interactions and the overall metabolic profile of rosuvastatin and its isomers.

References

- 1. 147098-20-2 Rosuvastatin calcium AKSci F360 [aksci.com]

- 2. pmda.go.jp [pmda.go.jp]

- 3. Exploring the molecular reorientations in amorphous rosuvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rosuvastatin (3R,5R)-Isomer | SynZeal [synzeal.com]

- 5. This compound | 1242184-42-4 | Benchchem [benchchem.com]

pharmacokinetic and pharmacodynamic properties of (3S,5R)-Rosuvastatin

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of (3S,5R)-Rosuvastatin

Introduction

Rosuvastatin is a highly effective lipid-lowering agent belonging to the statin class of drugs, which are competitive inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase.[1] Structurally, rosuvastatin possesses two chiral centers, leading to the existence of four possible stereoisomers. The clinically approved and pharmacologically active agent is the single (3R,5S)-enantiomer.[2][3] This technical guide focuses specifically on the (3S,5R)-enantiomer of Rosuvastatin, a stereoisomer of the active drug substance.[4][5] Understanding the distinct properties of individual enantiomers is critical in drug development and research, as stereoselectivity can significantly influence pharmacological activity, metabolic pathways, and potential off-target effects.[6] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for the (3S,5R)-enantiomer, contrasted with its active counterpart, and details the experimental protocols used for its characterization and quantification.

Section 1: Pharmacodynamics

The pharmacodynamic activity of rosuvastatin is primarily defined by its potent inhibition of HMG-CoA reductase. However, this activity is highly stereospecific.

Primary Mechanism of Action: HMG-CoA Reductase Inhibition

The primary therapeutic effect of rosuvastatin is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7][8] This inhibition reduces the synthesis of mevalonate, a key precursor to cholesterol, within hepatocytes.[9] The resulting decrease in intracellular cholesterol concentration triggers a compensatory upregulation of low-density lipoprotein (LDL) receptors on the cell surface, which in turn enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream.[3][8][10]

The vast majority of this inhibitory activity is attributed to the (3R,5S)-enantiomer, which has a reported half-maximal inhibitory concentration (IC50) of 11 nM.[4] Data specifically quantifying the HMG-CoA reductase inhibitory activity of the (3S,5R)-enantiomer is not extensively available in public literature, but it is understood to be significantly less potent than the active (3R,5S) form.

Caption: Rosuvastatin's primary mechanism of action.

Off-Target Effects: Pregnane X Receptor (PXR) Activation

While the primary activity differs, enantiomers can display varying off-target effects. Studies have shown that rosuvastatin enantiomers can enantiospecifically activate the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4. The (3S,5R)-enantiomer displayed the weakest potency for PXR activation among the four stereoisomers.[11]

| Enantiomer | EC50 (μM) for PXR Activation[11] |

| (3S,5S) | 1.2 |

| (3R,5R) | 5.8 |

| (3R,5S) - Active Drug | 11.9 |

| (3S,5R) | 15.6 |

| Table 1: Potency of Rosuvastatin Enantiomers for PXR Activation. |

Section 2: Pharmacokinetics

Comprehensive pharmacokinetic (PK) data is available for the clinically used (3R,5S)-rosuvastatin. This data serves as a reference, as specific, detailed PK studies exclusively on the (3S,5R)-enantiomer in humans are not widely published.

ADME Properties of (3R,5S)-Rosuvastatin

The absorption, distribution, metabolism, and excretion (ADME) profile of the active rosuvastatin enantiomer is characterized by its high hepatic selectivity.

| PK Parameter | Value | References |

| Absorption | ||

| Oral Bioavailability | ~20% | [10][12] |

| Time to Peak (Tmax) | 3 - 5 hours | [12] |

| Food Effect | No significant effect on AUC | [12] |

| Distribution | ||

| Volume of Distribution (Vd) | ~134 Liters | [12] |

| Plasma Protein Binding | ~88% (primarily albumin) | [12] |

| Metabolism | ||

| Extent | Limited (~10% of dose recovered as metabolites) | [12][13] |

| Major Metabolite | N-desmethyl rosuvastatin (formed by CYP2C9) | [12] |

| CYP3A4 Interaction | Minimal | [10][14] |

| Excretion | ||

| Primary Route | Feces (~90%) | [12][15] |

| Elimination Half-life (t½) | ~19 hours | [12] |

| Table 2: Summary of Pharmacokinetic Parameters for (3R,5S)-Rosuvastatin. |

Role of Membrane Transporters

Rosuvastatin's disposition is heavily influenced by membrane transporters. It is a substrate for hepatic uptake transporters OATP1B1 and OATP1B3, and efflux transporters such as ABCG2.[13] Genetic variations in the genes encoding these transporters (e.g., SLCO1B1 and ABCG2) are known to significantly alter plasma concentrations of rosuvastatin, which can impact both efficacy and safety.[13]

Section 3: Detailed Experimental Protocols

Accurate characterization and quantification of the (3S,5R)-enantiomer require specialized analytical methods and assays.

Protocol: Stereoselective Quantification by HPLC

A stability-indicating, stereoselective High-Performance Liquid Chromatography (HPLC) method is essential for resolving and quantifying the (3S,5R)-enantiomer from the active drug and other related substances.[6][16]

-

Instrumentation: HPLC system with UV detector.

-

Stationary Phase: Chiral stationary phase, such as an immobilized cellulose column (e.g., Chiralpak IB, 250 mm x 4.6 mm, 5 µm).[6][17]

-

Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid (e.g., in a ratio of 82:10:8:0.2 v/v/v/v).[6]

-

Flow Rate: Isocratic elution at approximately 1.0 mL/min.

-

Detection: UV detection at 243 nm.[6]

-

Sample Preparation: Dissolve the rosuvastatin calcium sample in a suitable diluent (e.g., a mixture of methanol and the mobile phase diluent) to a target concentration (e.g., 1.0 mg/mL).[6]

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, robustness, and limits of detection (LOD) and quantification (LOQ).[6][16] The method can be sensitive enough to detect the enantiomer at levels above 0.015% and quantify it above 0.04%.[6]

Caption: General workflow for chiral HPLC analysis.

Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This assay determines the inhibitory potency (IC50) of a compound against the HMG-CoA reductase enzyme. It is based on the spectrophotometric measurement of NADPH consumption.[18][19]

-

Reagents & Materials:

-

Recombinant human HMG-CoA Reductase (catalytic domain).[18]

-

Substrate: HMG-CoA solution.[18]

-

Cofactor: NADPH solution.[18]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[18]

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer capable of kinetic reads at 340 nm.[18]

-

-

Procedure:

-

Plate Setup: To appropriate wells, add the assay buffer. Add serial dilutions of the test compound (e.g., this compound) to inhibitor wells and solvent to control wells.

-

Add Cofactor & Substrate: Add NADPH and HMG-CoA solutions to all wells.

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Add the HMG-CoA reductase enzyme solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[18]

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Caption: General workflow for an in vitro HMG-CoA reductase assay.

Conclusion

The (3S,5R)-enantiomer of rosuvastatin is a distinct chemical entity from the pharmacologically active (3R,5S) form. While comprehensive data on its specific pharmacokinetic profile and primary pharmacodynamic activity are limited, available research indicates a significantly lower potency in off-target effects, such as the activation of the Pregnane X Receptor.[11] This highlights the critical role of stereochemistry in drug action and safety. The detailed analytical and in vitro protocols provided herein serve as a foundational resource for researchers aiming to further investigate the properties of this specific enantiomer, contributing to a more complete understanding of the structure-activity relationships of the entire rosuvastatin molecule. Future research focusing on the specific ADME characteristics and potential for HMG-CoA reductase inhibition of the (3S,5R)-enantiomer would be valuable in fully characterizing its pharmacological profile.

References

- 1. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rosuvastatin Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. store.usp.org [store.usp.org]

- 6. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. Rosuvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 13. ClinPGx [clinpgx.org]

- 14. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijpda.org [ijpda.org]

- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Chiral HPLC Method Development for the Enantiomeric Separation of Rosuvastatin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is primarily used to treat hypercholesterolemia. The therapeutic form of rosuvastatin is the (3R, 5S)-enantiomer. The presence of its opposite enantiomer is considered an impurity and must be controlled in pharmaceutical formulations. Therefore, a robust and sensitive analytical method for the separation and quantification of rosuvastatin enantiomers is crucial for quality control and regulatory compliance. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of rosuvastatin enantiomers.

Method Development Strategy

The development of a successful chiral HPLC method for rosuvastatin enantiomer separation involves a systematic approach to selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the resolution of a wide range of chiral compounds, including rosuvastatin.[1] Both normal-phase and reversed-phase chromatography modes can be explored.

Experimental Protocols

1. Recommended Method: Normal-Phase HPLC

This protocol is based on a widely cited and robust method for the separation of rosuvastatin enantiomers.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump

-

UV-Vis detector

-

Autosampler

-

Column oven

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of rosuvastatin calcium enantiomer standard in methanol.

-

System Suitability Solution: A solution containing both rosuvastatin and its enantiomer should be prepared to verify the resolution. A suitable concentration would be 1000 ppm of rosuvastatin spiked with 3 ppm of the enantiomer.[1]

-

Sample Solution: Accurately weigh and dissolve the rosuvastatin calcium sample in the diluent to achieve a final concentration of approximately 1 mg/mL.

-

-

Procedure:

-

Equilibrate the Chiralpak IB column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the system suitability solution to confirm the resolution between the two enantiomers. The resolution factor should be greater than 2.0.[2]

-

Inject the sample solution.

-

Identify and quantify the enantiomers based on their retention times. Under these conditions, the enantiomer of rosuvastatin typically elutes before the main rosuvastatin peak.[2]

-

2. Alternative Method: Reversed-Phase HPLC

A reversed-phase method offers the advantage of using more environmentally friendly aqueous mobile phases.

-

Chromatographic Conditions:

-

Chiral Column: Lux Cellulose-2 (dimensions not specified, but typically 150 or 250 mm in length)

-

Mobile Phase: A binary linear gradient of acetonitrile and 0.05% trifluoroacetic acid in an aqueous solution.[3][4]

-

Detection Wavelength: Not specified, but 242 nm is a suitable wavelength.

-

Injection Volume: 10 µL

-

Data Presentation

The following table summarizes the chromatographic conditions and performance of different reported methods for the chiral separation of rosuvastatin enantiomers.

| Parameter | Method 1 (Normal Phase) | Method 2 (Normal Phase) | Method 3 (Reversed Phase) |

| Chiral Column | Chiralpak IB (250 x 4.6 mm, 5 µm)[1] | Chiralpak IB (250 x 4.6 mm, 5 µm)[2][5] | Lux Cellulose-2[3][4] |

| Mobile Phase | n-hexane:dichloromethane:2-propanol:TFA (82:10:8:0.2 v/v/v/v)[1] | n-heptane:2-propanol:TFA (85:15:0.1 v/v)[2][5] | Gradient of Acetonitrile and 0.05% TFA in water[3][4] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3][4] |

| Temperature | 25 °C[1] | 25 °C[2] | 40 °C[3][4] |

| Detection | 243 nm[1] | 242 nm[2] | Not specified |

| Run Time | 18 min[1] | 25 min[2] | Not specified |

| Resolution (R) | > 2.0 | > 2.0[2] | Baseline separation[3][4] |

| Elution Order | Not specified | Enantiomer elutes before Rosuvastatin[2] | Not specified |

Mandatory Visualization

Caption: Workflow for Chiral HPLC Method Development.

References

- 1. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpda.org [ijpda.org]

- 3. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. neliti.com [neliti.com]

Application Note: High-Throughput Quantification of (3S,5R)-Rosuvastatin in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3S,5R)-Rosuvastatin in human plasma. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput pharmacokinetic and bioequivalence studies.

Introduction